4-Methoxycyclohexanecarboxylic acid

Catalog No.
S2738661
CAS No.
73873-59-3
M.F
C8H14O3
M. Wt
158.197
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxycyclohexanecarboxylic acid

CAS Number

73873-59-3

Product Name

4-Methoxycyclohexanecarboxylic acid

IUPAC Name

4-methoxycyclohexane-1-carboxylic acid

Molecular Formula

C8H14O3

Molecular Weight

158.197

InChI

InChI=1S/C8H14O3/c1-11-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)

InChI Key

WKILSRYNRQGRMA-KNVOCYPGSA-N

SMILES

COC1CCC(CC1)C(=O)O

Solubility

not available

Synthesis and Characterization:

-Methoxycyclohexanecarboxylic acid is a relatively simple organic molecule with the chemical formula C₈H₁₄O₃. It exists as a mixture of two isomers, cis and trans, due to the presence of a single stereocenter in the molecule. Scientists have employed various methods for the synthesis of 4-methoxycyclohexanecarboxylic acid, including:

  • Kolbe-Schmitt reaction from 4-methoxycyclohexanone [].
  • Hydrolysis of the corresponding ester [].
  • Ring-opening reactions of suitable starting materials [].

Following synthesis, researchers utilize various techniques, such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, to confirm the structure and purity of the obtained product [, , ].

4-Methoxycyclohexanecarboxylic acid is an organic compound with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.20 g/mol. This compound features a cyclohexane ring substituted with a methoxy group and a carboxylic acid group, making it a member of the carboxylic acids family. Its structure allows for various chemical reactivity, which is valuable in synthetic organic chemistry and medicinal chemistry applications. The compound is known for its potential biological activities and is utilized as a reagent in the synthesis of other chemical compounds .

  • Reactions with Organolithium Reagents: The compound can react with methyllithium to yield cis-4-methoxy-1-acetylcyclohexane, demonstrating its ability to participate in nucleophilic substitution reactions .
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of methoxycyclohexane derivatives.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are important in various industrial applications.

Several methods exist for synthesizing 4-methoxycyclohexanecarboxylic acid:

  • From Cyclohexanone: One common approach involves the methoxylation of cyclohexanone followed by carboxylation.
  • Via Grignard Reagents: The compound can be synthesized through the reaction of methoxy-substituted Grignard reagents with carbon dioxide, followed by acidification.
  • Direct Methoxylation: Another method includes direct methoxylation of cyclohexanecarboxylic acid derivatives using appropriate methylating agents .

4-Methoxycyclohexanecarboxylic acid finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceuticals: Due to its biological activity, it may be explored for developing new pharmaceutical agents targeting serotonin receptors.
  • Materials Science: The compound can be used in polymer chemistry for synthesizing specialty polymers.

Studies on the interactions of 4-methoxycyclohexanecarboxylic acid with various biological targets have indicated its potential as a modulator of receptor activity. Research involving its interaction with serotonin receptors suggests that modifications to its structure could enhance or alter its binding affinity and efficacy. Such studies are crucial for understanding how structural variations impact biological activity and therapeutic potential .

Several compounds share structural similarities with 4-methoxycyclohexanecarboxylic acid, each exhibiting unique properties:

Compound NameCAS NumberNotable Features
3-Methoxycyclohexanecarboxylic acid99799-10-7Different position of the methoxy group
cis-3-Methoxycyclohexanecarboxylic acid73873-52-6Isomeric form affecting reactivity
trans-4-Methoxycyclohexanecarboxylic acid73873-61-7Geometric isomer influencing biological activity
rel-(1S,4S)-4-Methoxycyclohexanecarboxylic acid73873-59-3Specific stereochemistry impacting interactions
4-Methoxy-4-methylcyclohexanecarboxylic acid1037834-27-7Additional methyl group affecting sterics

Each of these compounds showcases variations in substituent positioning or stereochemistry, which can significantly influence their chemical behavior and biological activity. The uniqueness of 4-methoxycyclohexanecarboxylic acid lies in its specific combination of functional groups and structural arrangement, making it a valuable compound for further study and application in diverse fields.

XLogP3

0.9

Dates

Modify: 2023-08-16

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